2-Ethoxy-4-methylpentan-1-amine

Description

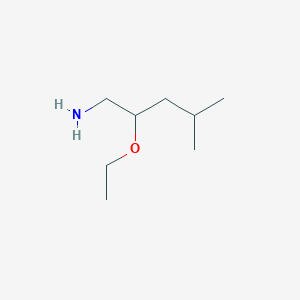

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-ethoxy-4-methylpentan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-4-10-8(6-9)5-7(2)3/h7-8H,4-6,9H2,1-3H3 |

InChI Key |

UJIYKXCFAJRNFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(C)C)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 4 Methylpentan 1 Amine

Retrosynthetic Analysis of 2-Ethoxy-4-methylpentan-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned, primarily focusing on the formation of the carbon-nitrogen bond and the carbon-oxygen bond.

Scheme 1: Retrosynthetic analysis of this compound.

| Disconnection | Synthetic Strategy | Precursors |

| C-N Bond | Reductive Amination | 2-Ethoxy-4-methylpentanal and Ammonia (B1221849) |

| C-N Bond | Nitrile Reduction | 2-Ethoxy-4-methylpentanenitrile |

| C-N Bond | Gabriel Synthesis | 2-Ethoxy-4-methylpentyl halide and Phthalimide (B116566) |

| C-O Bond | Williamson Ether Synthesis | 2-Amino-4-methylpentan-1-ol and Ethyl halide |

The most common strategies involve forming the C-N bond late in the synthesis. This can be achieved via the reductive amination of a corresponding aldehyde, the reduction of a nitrile, or through a Gabriel synthesis employing an appropriate alkyl halide. Alternatively, the ethoxy group could be introduced via a Williamson ether synthesis on a precursor amino alcohol. Each of these forward synthetic strategies, derived from this retrosynthetic analysis, will be discussed in the following sections.

Classical Synthetic Routes to Primary Aliphatic Amines

Several classical methods are available for the synthesis of primary aliphatic amines. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.org It involves the reaction of a carbonyl compound, in this case, 2-ethoxy-4-methylpentanal, with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org

Scheme 2: Reductive amination route to this compound.

A key advantage of this one-pot procedure is its efficiency. youtube.com However, a significant challenge in the reductive amination with ammonia is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. To minimize this, a large excess of ammonia is typically used.

A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it selectively reduces the protonated imine intermediate over the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon offers a cleaner alternative, avoiding the use of stoichiometric hydride reagents.

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issue seen in direct alkylation methods. masterorganicchemistry.com This multi-step process begins with the deprotonation of phthalimide to form a nucleophilic phthalimide salt. This salt then undergoes an Sₙ2 reaction with a suitable alkyl halide, in this case, a 1-halo-2-ethoxy-4-methylpentane. The final step involves the cleavage of the resulting N-alkylphthalimide to liberate the primary amine.

Scheme 3: Gabriel synthesis of this compound.

Historically, the cleavage of the phthalimide was achieved through harsh acidic or basic hydrolysis. scribd.com However, the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a milder, neutral solution, is now more commonly employed to release the desired primary amine. nrochemistry.com A significant limitation of the Gabriel synthesis is that it is generally not suitable for the synthesis of sterically hindered amines, as the Sₙ2 reaction step can be inefficient with bulky alkyl halides. studysmarter.co.uk Given the substitution pattern of the target molecule, this could be a potential drawback.

The reduction of nitriles offers another direct route to primary amines. This approach involves the preparation of 2-ethoxy-4-methylpentanenitrile, which is then reduced to yield this compound.

Scheme 4: Nitrile reduction route to this compound.

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice, reacting with the nitrile in an ethereal solvent, followed by an acidic workup to yield the primary amine. chemguide.co.uk It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce other functional groups such as esters and carboxylic acids. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. chemguide.co.uk

An alternative to metal hydride reduction is catalytic hydrogenation. Nitriles can be reduced with hydrogen gas under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This method is often preferred in industrial settings due to its lower cost and reduced waste. A variety of newer reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been developed for the reduction of nitriles under milder conditions. nih.govorganic-chemistry.org

Stereoselective Synthesis of this compound

The structure of this compound contains a stereocenter at the C2 position. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this amine is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. acs.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy offers a robust and often predictable way to control stereochemistry.

In the context of synthesizing an enantiomerically enriched form of this compound, a chiral auxiliary could be employed in several ways. For instance, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective reduction of a ketone or imine, or to control the alkylation of an enolate.

A relevant approach involves the use of chiral oxazolidinones, as popularized by Evans. While this specific application is for the synthesis of amino alcohols, the principles can be adapted. For example, a chiral auxiliary could be used to control the addition of a nucleophile to an imine derived from 2-ethoxy-4-methylpentanal.

More advanced strategies involve the catalytic generation of a chiral auxiliary in situ. acs.org This approach combines the advantages of asymmetric catalysis with the reliability of chiral auxiliaries. For the synthesis of chiral amino alcohols, which are structurally similar to the target molecule, methods involving the asymmetric hydrogenation of a double bond directed by a transiently formed chiral oxazolidine (B1195125) have been developed. acs.org Such innovative methods highlight the ongoing development in the field of asymmetric synthesis and could potentially be applied to the stereoselective synthesis of this compound.

Enantioselective Catalytic Methods

The creation of specific stereoisomers of chiral amines like this compound is a significant challenge in synthetic chemistry. Enantioselective catalytic methods provide a powerful solution by using chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity. These methods are often more efficient than classical resolutions and can be applied to a variety of substrates. researchgate.netorganic-chemistry.org

A key strategy in this area is asymmetric hydrogenation, where a prochiral substrate is converted to a chiral product using a chiral catalyst and hydrogen gas. For the synthesis of this compound, a suitable precursor such as an imine or enamine derived from 2-ethoxy-4-methylpentanal could be hydrogenated. Chiral iridium complexes, for instance, have been successfully employed in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. researchgate.net The choice of ligand on the metal center is critical for achieving high levels of stereocontrol.

Another powerful approach is the enantioselective allylation of imines. beilstein-journals.orgnih.gov This method involves the addition of an allyl group to an imine, catalyzed by a chiral catalyst, to form a homoallylic amine. This intermediate can then be further elaborated to yield the target amine. Organocatalysts, such as chiral phosphoric acids or secondary amines, have emerged as effective catalysts for this transformation, offering a metal-free alternative to traditional methods. beilstein-journals.orgnih.govnih.gov

Furthermore, enantioselective C-H amination presents a direct and atom-economical route to chiral amines. organic-chemistry.org This strategy involves the direct conversion of a C-H bond into a C-N bond, guided by a chiral catalyst. For a molecule like this compound, this could potentially involve the direct amination of a suitable alkane precursor, although this remains a challenging transformation.

Table 1: Comparison of Enantioselective Catalytic Methods for Chiral Amine Synthesis

| Method | Catalyst Type | Precursor | Key Features |

| Asymmetric Hydrogenation | Chiral metal complexes (e.g., Ir, Rh) | Imine, Enamine | High enantioselectivity, well-established |

| Enantioselective Allylation | Organocatalysts, Metal complexes | Imine | Forms versatile homoallylic amine intermediate |

| Enantioselective C-H Amination | Metal complexes (e.g., Ru, Rh) | Alkane | Atom-economical, direct functionalization |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and sustainable synthetic routes. nih.govresearchgate.net Enzymes, as natural catalysts, often exhibit exceptional regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov

For the synthesis of this compound, a key chemoenzymatic strategy involves the use of transaminases (TAs) or amine dehydrogenases (AmDHs). nih.govcsic.es These enzymes can catalyze the asymmetric amination of a ketone precursor, such as 2-ethoxy-4-methylpentan-2-one, to produce the desired chiral amine with high enantiomeric excess. The ketone precursor could be synthesized via traditional organic methods, and the enzymatic step provides the crucial stereocontrol. Recent research has focused on engineering these enzymes to broaden their substrate scope and improve their stability and activity. nih.gov

Another approach involves the kinetic resolution of a racemic mixture of the amine. In this process, an enzyme selectively reacts with one enantiomer of the racemic amine, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer at a much faster rate than the other. researchgate.net

Table 2: Key Enzymes in Chemoenzymatic Amine Synthesis

| Enzyme Class | Reaction Type | Substrate | Key Advantages |

| Transaminases (TAs) | Asymmetric amination | Ketone | High enantioselectivity, mild conditions |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Ketone | High enantioselectivity, uses ammonia |

| Lipases | Kinetic resolution | Racemic amine | High enantioselectivity, broad applicability |

| Carbonic Anhydrase | Asymmetric hydration | Alkyne/Alkene | Can be part of a sequence to chiral alcohols, then amines |

Modern Innovations in Amine and Ether Synthesis Applicable to this compound

Recent advances in synthetic methodology offer innovative and powerful tools that could be applied to the synthesis of this compound. These modern techniques often provide greater efficiency, selectivity, and sustainability compared to traditional methods.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable functional groups. sigmaaldrich.cnnumberanalytics.comrsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. sigmaaldrich.cnrsc.org

For the synthesis of this compound, C-H functionalization could be envisioned at several stages. The ether linkage could potentially be installed via a C-H activation/etherification reaction on a suitable hydrocarbon backbone. rsc.org Similarly, the amine group could be introduced through a direct C-H amination reaction. thieme-connect.comnih.gov Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively developed for these transformations. numberanalytics.comacs.org The regioselectivity of the C-H functionalization is often controlled by directing groups, which position the catalyst in proximity to the desired C-H bond.

While the direct C-H functionalization of a simple alkane to selectively install both the ethoxy and amine groups at the desired positions remains a significant challenge, this strategy holds immense potential for future synthetic routes.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. beilstein-journals.orgnih.govrsc.orgrsc.org These metal-free catalysts offer several advantages, including low toxicity, stability to air and moisture, and the ability to promote a wide range of transformations. rsc.org

In the context of synthesizing this compound, organocatalysis could be employed for the enantioselective construction of the chiral amine center. As mentioned previously, chiral phosphoric acids and secondary amines have proven effective in catalyzing the asymmetric allylation of imines, a key step in many chiral amine syntheses. beilstein-journals.orgnih.gov Additionally, organocatalysts can be used for asymmetric Mannich reactions and Michael additions, which can also serve as entry points to chiral amine structures. rsc.orgchemrxiv.org

The development of novel organocatalysts continues to expand the scope and efficiency of these reactions, making them increasingly attractive for the synthesis of complex chiral molecules.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis. vapourtec.comnih.govamt.ukrsc.org These include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. rsc.orgacs.org

The synthesis of this compound could benefit from the application of flow chemistry in several ways. For instance, exothermic reactions, such as certain hydrogenations or oxidations, can be performed more safely and with better temperature control in a flow reactor. rsc.orgrsc.org Multi-step syntheses can be "telescoped" by connecting multiple flow reactors in series, eliminating the need for isolation and purification of intermediates. acs.orguc.pt This can significantly shorten reaction times and reduce waste.

Furthermore, flow chemistry is well-suited for the use of immobilized catalysts and reagents, which can be packed into a column and reused multiple times, improving the sustainability of the process. acs.org The precise control over reaction parameters afforded by flow systems can also lead to improved yields and selectivities. rsc.org

Chemical Reactivity and Transformative Chemistry of 2 Ethoxy 4 Methylpentan 1 Amine

Reactions at the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. This reactivity allows for the formation of a variety of new chemical bonds and functional groups.

Primary amines, such as 2-ethoxy-4-methylpentan-1-amine, readily react with acyl chlorides and acid anhydrides in what is known as a nucleophilic acyl substitution reaction. libretexts.org This reaction is a cornerstone of amide synthesis. The reaction with an acyl chloride, for instance, is typically vigorous and exothermic. libretexts.org

The mechanism involves a two-step process: nucleophilic addition followed by elimination. libretexts.orgchemguide.co.uk The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and a chloride ion is eliminated. chemguide.co.uk A base, often an excess of the amine itself or a non-nucleophilic base like pyridine (B92270), is used to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgchemguide.co.uk

General Reaction Scheme: R-CO-Cl (Acyl Chloride) + H₂N-R' (Primary Amine) → R-CO-NH-R' (N-substituted Amide) + HCl

In the context of this compound, the reaction with ethanoyl chloride would yield N-(2-ethoxy-4-methylpentyl)ethanamide. libretexts.org

| Acylating Agent | Reagent | Expected Product |

| Acyl Chloride | Ethanoyl chloride | N-(2-ethoxy-4-methylpentyl)ethanamide |

| Acid Anhydride | Acetic anhydride | N-(2-ethoxy-4-methylpentyl)ethanamide |

The primary amine of this compound can undergo N-alkylation with alkyl halides. However, this direct reaction often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making it difficult to control for mono-alkylation. libretexts.org The initial alkylation product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to further reaction.

N-Arylation offers a more controlled method for forming C-N bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of primary amines. cmu.edumit.edu These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate. cmu.edu The choice of ligand is crucial and depends on the electronic properties of the substrates. cmu.edu For instance, sterically hindered primary amines can be effectively arylated using specialized ligand systems. mit.edu

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product Type |

| Alkylation | Alkyl Halide (e.g., Iodomethane) | - | Mixture of secondary, tertiary amines and quaternary salt |

| Arylation | Aryl Bromide (e.g., Bromobenzene) | Pd(OAc)₂ / (rac)-BINAP, Base | N-aryl-2-ethoxy-4-methylpentan-1-amine |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is a reversible condensation reaction where a molecule of water is eliminated. orgoreview.com The reaction mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com This intermediate is then dehydrated, often under acid catalysis, to yield the imine, which contains a carbon-nitrogen double bond (C=N). libretexts.orgorgoreview.com To drive the reaction to completion, water is typically removed from the reaction mixture. youtube.com

General Reaction: R₂C=O (Aldehyde/Ketone) + R'-NH₂ (Primary Amine) ⇌ R₂C=N-R' (Imine) + H₂O

For example, the reaction of this compound with acetone (B3395972) would produce the corresponding N-(2-ethoxy-4-methylpentyl)propan-2-imine.

Amides: As detailed in section 3.1.1, the most common method for amide formation is the acylation of the primary amine with an acyl chloride or acid anhydride. libretexts.org Alternatively, direct amidation can be achieved by heating a carboxylic acid with the amine, though this often requires harsh conditions. libretexts.org Modern methods utilize coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or boron-based reagents, to facilitate amide bond formation under milder conditions. libretexts.orgacs.org

Ureas: Substituted ureas can be synthesized from primary amines through several routes. A common method involves the reaction of the amine with an isocyanate. wikipedia.org Unsymmetrical ureas are readily formed by this condensation. wikipedia.org Another approach is the reaction of amines with phosgene (B1210022) or a phosgene equivalent, although this involves highly toxic reagents. wikipedia.orgrsc.org A safer and more practical laboratory method involves the reaction of an amine with potassium isocyanate in water or an aqueous acidic solution. rsc.orgrsc.org

Thioureas: Thioureas are sulfur analogs of ureas and can be prepared by reacting a primary amine with an isothiocyanate. researchgate.net A widely used method involves the reaction of the amine with carbon disulfide. acs.orgacs.org This can proceed through an isothiocyanate intermediate which then reacts with another molecule of the amine. acs.org

| Derivative | Common Reagents | General Reaction |

| Amide | Carboxylic Acid + Coupling Agent | R-COOH + R'-NH₂ → R-CO-NH-R' |

| Urea | Isocyanate (R-NCO) | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |

| Thiourea | Isothiocyanate (R-NCS) | R-NCS + R'-NH₂ → R-NH-CS-NH-R' |

Multi-Component Reactions Incorporating this compound:While the field of multi-component reactions is extensive, there is no specific mention of this compound being utilized as a building block in such reactions in the available literature.nih.gov

Due to the absence of this specific research data, it is not possible to generate a thorough and informative scientific article that adheres to the strict content requirements of the request. The creation of such an article would necessitate speculation based on the general reactivity of primary amines and ethers, which would not meet the standard of providing detailed, compound-specific research findings.

Advanced Spectroscopic and Spectrometric Elucidation of 2 Ethoxy 4 Methylpentan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Ethoxy-4-methylpentan-1-amine. The presence of a stereocenter at the C2 position renders the adjacent methylene (B1212753) protons (C1) diastereotopic, leading to more complex spectra that, upon careful analysis, provide a wealth of structural information.

A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted J-coupling (Hz) |

| 1 | ~45.5 | H-1a, H-1b | ~2.75, ~2.60 | dd, dd | J(1a,1b) = 13.5, J(1a,2) = 4.0, J(1b,2) = 8.0 |

| 2 | ~80.0 | H-2 | ~3.30 | m | - |

| 3 | ~43.0 | H-3a, H-3b | ~1.45, ~1.30 | m, m | - |

| 4 | ~25.0 | H-4 | ~1.70 | m | - |

| 5 | ~22.5 | H-5 | ~0.90 | d | J = 6.5 |

| 6 | ~23.5 | H-6 | ~0.88 | d | J = 6.5 |

| 7 (Ethoxy CH₂) | ~66.0 | H-7a, H-7b | ~3.50, ~3.40 | m, m | - |

| 8 (Ethoxy CH₃) | ~15.5 | H-8 | ~1.20 | t | J = 7.0 |

| -NH₂ | - | -NH₂ | ~1.5 (broad) | s (br) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework of this compound by establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between adjacent protons. Key expected correlations include the coupling of the ethoxy methyl protons (H-8) to the ethoxy methylene protons (H-7), and the protons of the isobutyl group (H-5, H-6, H-4, H-3). The complex multiplet of the C2 proton (H-2) would show correlations to the diastereotopic C1 protons (H-1a, H-1b) and the C3 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. The HSQC spectrum would confirm the assignments made in the 1D spectra. For instance, the signals at approximately 2.75 and 2.60 ppm would correlate to the carbon signal around 45.5 ppm, confirming them as the diastereotopic protons of the C1 methylene group. masterorganicchemistry.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the ethoxy methyl protons (H-8) to the ethoxy methylene carbon (C-7).

Correlations from the C1 methylene protons (H-1a, H-1b) to the C2 and C3 carbons.

Correlations from the C2 proton (H-2) to the C1, C3, and the ethoxy methylene carbon (C-7).

Stereochemical Assignment via NOESY and Chiral Shift Reagents

Due to the presence of a chiral center at C2, determining the relative and absolute stereochemistry is a key aspect of the analysis.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between protons that are in close proximity, which is invaluable for determining the preferred conformation of this flexible molecule. beilstein-journals.orgresearchgate.netlibretexts.orgnanalysis.com For this compound, NOESY could reveal correlations between the C2 proton and protons on the ethoxy and isobutyl side chains, providing insights into their relative spatial arrangement. In a flexible molecule, the observed NOEs are an average of the conformations present in solution. beilstein-journals.orgmdpi.com

Chiral Shift Reagents: To determine the enantiomeric purity of a sample of this compound, chiral shift reagents (e.g., lanthanide complexes) can be employed. These reagents form diastereomeric complexes with each enantiomer, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the enantiomeric excess.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer further structural clues.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. For this compound, which has a molecular weight of approximately 145.26 g/mol , several characteristic fragmentation pathways can be predicted. dummies.comjove.com

A plausible fragmentation scheme would involve:

Alpha-cleavage: This is a common fragmentation pathway for amines and ethers. dummies.comjove.com Cleavage of the C1-C2 bond would result in a stable iminium ion.

Loss of the ethoxy group: Fragmentation could lead to the loss of an ethoxy radical.

Loss of the isobutyl group: Cleavage of the C3-C4 bond could result in the loss of an isobutyl radical.

A predicted MS/MS fragmentation table for the protonated molecule [M+H]⁺ is provided below:

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Plausible Fragment Structure |

| 146.16 | 101.12 | C₂H₅O | [M - ethoxy]⁺ |

| 146.16 | 88.11 | C₄H₁₀ | [M - isobutane]⁺ |

| 146.16 | 72.08 | C₄H₉NH₂ | [M - isobutylamine]⁺ |

| 146.16 | 44.05 | C₅H₁₀O | [CH₂=NH₂]⁺ |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion with high precision. This enables the calculation of the molecular formula of the parent ion and its fragments, providing a high degree of confidence in the compound's identity. For this compound, HRMS would be able to distinguish its molecular formula (C₈H₁₉NO) from other isobaric compounds.

Chiroptical Spectroscopy (for Enantiopure Forms)

For enantiomerically pure samples of this compound, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be employed to characterize its stereochemical properties. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or empirical rules.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For molecules like this compound, which lack a strong chromophore in their native state, derivatization is a common strategy to induce a measurable CD signal.

Theoretical Research Findings:

A hypothetical study on this compound could involve derivatization with a chromophoric agent, such as naphthaldehyde, to form a chiral imine. The resulting derivative would exhibit characteristic CD spectra, with the sign of the Cotton effect being indicative of the stereochemistry at the chiral center.

For instance, the (S)-enantiomer of the derivatized amine might exhibit a positive Cotton effect at a specific wavelength, while the (R)-enantiomer would show a negative Cotton effect of similar magnitude at the same wavelength. By comparing the experimentally obtained CD spectrum with that of a reference compound of known absolute configuration, the stereochemistry of this compound can be unequivocally assigned.

Hypothetical CD Data for a Derivatized Analog:

| Derivative of this compound | Wavelength of Maximum Absorption (λmax, nm) | Sign of Cotton Effect |

| (S)-N-(naphthalen-2-ylmethylene)-2-ethoxy-4-methylpentan-1-amine | 350 | Positive (+) |

| (R)-N-(naphthalen-2-ylmethylene)-2-ethoxy-4-methylpentan-1-amine | 350 | Negative (-) |

This approach, which has been successfully applied to a wide range of chiral primary amines, would allow for the unambiguous determination of the absolute configuration of this compound.

Theoretical and Computational Studies of 2 Ethoxy 4 Methylpentan 1 Amine

Reaction Mechanism Studies

Transition State Analysis for Key Transformations

Transition state analysis is a powerful computational tool used to understand the energy barriers and mechanisms of chemical reactions. For a molecule like 2-Ethoxy-4-methylpentan-1-amine, key transformations would likely involve the reactivity of its primary amine group.

For instance, in reactions such as N-alkylation or N-acylation, the nitrogen atom of the amine acts as a nucleophile. A computational study would model the approach of an electrophile (e.g., an alkyl halide or an acyl chloride) to the amine. The transition state for such a reaction would involve the partial formation of a new bond between the nitrogen and the electrophilic carbon atom, and the partial breaking of the bond between the carbon and its leaving group. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

The steric hindrance caused by the isobutyl group and the ethoxy group in this compound would be a significant factor influencing the geometry and energy of the transition state. Computational analysis would allow for the precise calculation of these steric effects and their impact on reaction feasibility.

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers methods to predict the reactivity and selectivity of molecules. For this compound, these predictions would center on the nucleophilicity of the amine and the potential for various reaction pathways.

Reactivity: The reactivity of the amine group can be quantified by calculating its nucleophilicity index. This is often done using methods based on Density Functional Theory (DFT). The presence of the electron-donating alkyl group would be expected to enhance the nucleophilicity of the amine, making it reasonably reactive towards electrophiles.

Selectivity: In cases where multiple reaction sites exist or different products can be formed, computational models can predict the selectivity. For example, in a reaction with an unsymmetrical electrophile, calculations could predict whether the reaction will occur at one site over another (regioselectivity). While this compound itself has a primary amine as its most reactive site, if it were to react with a molecule possessing multiple electrophilic centers, computational analysis could predict the most likely point of attack.

Table 1: Predicted Reactivity Parameters for Amine Functionality

| Parameter | Predicted Value/Trend | Rationale |

| Nucleophilicity | Moderate to High | The primary amine is a good nucleophile, and the alkyl group is electron-donating. |

| Steric Hindrance | Moderate | The isobutyl and ethoxy groups near the amine will influence the approach of reactants. |

| pKa of Conjugate Acid | ~10-11 | Typical range for primary amines, influenced by the alkyl substituent. |

Note: These are generalized predictions based on the structure and would require specific computational studies for precise values.

Intermolecular Interactions and Solvation Effects

The physical and chemical properties of this compound in a condensed phase are governed by its intermolecular interactions and how it is solvated by surrounding molecules.

Solvation Effects: The solubility and reactivity of this compound are highly dependent on the solvent.

Protic Solvents (e.g., water, ethanol): In these solvents, the amine and ether functionalities will form strong hydrogen bonds with the solvent molecules. This will stabilize the compound in solution. However, the solvent can also compete with the amine as a nucleophile in certain reactions.

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can solvate the molecule through dipole-dipole interactions but cannot act as hydrogen bond donors. The reactivity of the amine as a nucleophile is often enhanced in such solvents as the lone pair is more available.

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the nonpolar alkyl chain will interact favorably via van der Waals forces. However, the polar amine and ether groups will be less well-solvated, which could affect solubility and reactivity.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the structure, stability, and reactivity of a molecule. These calculations can provide insights into how the reaction energies and transition states are altered in different solvent environments.

Table 2: Predicted Solvation Characteristics

| Solvent Type | Predominant Interaction | Predicted Effect on Reactivity |

| Protic | Hydrogen Bonding | Stabilization of ground state; potential for solvent to compete as a nucleophile. |

| Aprotic Polar | Dipole-Dipole | Enhanced nucleophilicity of the amine group. |

| Nonpolar | Van der Waals | Lower solubility of polar groups; may favor intramolecular interactions. |

Lack of Specific Research Data for this compound in Advanced Synthesis and Materials Science

Initial comprehensive searches for the chemical compound "this compound" have revealed a significant lack of specific published research pertaining to its applications in advanced organic synthesis and materials science. While information is available for structurally similar molecules, dedicated studies outlining its use as a chiral building block, a synthetic intermediate for functional molecules, or in the development of novel reagents and catalysts could not be located.

The investigation sought to uncover detailed findings on the enantioselective synthesis of complex natural products and pharmaceuticals using this compound, as well as its role in the preparation of chiral ligands for asymmetric catalysis. Further queries into its application as a precursor for heterocyclic compounds and its integration into polymeric structures and dendrimers also yielded no specific results for this particular compound. Similarly, there is no accessible literature detailing the development of new reagents or catalysts based on the this compound scaffold.

Due to the absence of specific and verifiable research data for "this compound" in the requested areas, it is not possible to provide a detailed and scientifically accurate article adhering to the user's structured outline. The available scientific literature does not currently support an in-depth discussion of this compound's role in the specified fields of advanced organic synthesis and materials science. Further research would be required to elucidate the potential applications of this specific chemical entity.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Methodologies for 2-Ethoxy-4-methylpentan-1-amine

The development of green and sustainable synthetic routes is a cornerstone of modern chemistry. For this compound, future research could pivot from traditional methods to more environmentally benign processes that prioritize atom economy, energy efficiency, and the use of renewable feedstocks and non-toxic catalysts.

A primary target for sustainable synthesis would be the reductive amination of the corresponding ketone, 1-Ethoxy-4-methylpentan-2-one. nih.gov Current research highlights the use of highly efficient and chemoselective catalysts for this transformation. For instance, employing abundantly available and inexpensive metal catalysts like aluminum chloride (AlCl₃) with a safe reducing agent such as polymethylhydrosiloxane (B1170920) (PMHS) could offer a sustainable pathway. rsc.org Another promising approach involves the use of amorphous cobalt (Co) particles, which can catalyze reductive amination using molecular hydrogen (H₂) and aqueous ammonia (B1221849) under mild conditions, boasting high selectivity. organic-chemistry.org

Furthermore, photoredox catalysis presents a novel frontier for the synthesis of linear aliphatic amines, which has been primarily applied to hydroaminomethylation reactions. rsc.org Future studies could explore adapting these light-mediated protocols for the synthesis of longer-chain amines like this compound, potentially from olefin precursors. A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Routes for this compound

| Method | Potential Precursor | Catalyst/Reagent System | Key Advantages | Research Focus |

| Catalytic Reductive Amination | 1-Ethoxy-4-methylpentan-2-one | AlCl₃ / PMHS | Low cost, high chemoselectivity, catalyst recyclability. rsc.org | Optimization of reaction conditions and catalyst recycling for industrial scale-up. |

| Hydrogenative Reductive Amination | 1-Ethoxy-4-methylpentan-2-one | Amorphous Cobalt (Co) nanoparticles | Mild conditions, high selectivity, use of H₂ as a clean reductant. organic-chemistry.org | Catalyst stability, substrate scope, and long-term performance. |

| Decarboxylative Radical-Polar Crossover | Carboxylic acid derivatives | Photoredox catalyst | Use of abundant feedstocks, synthesis of functionalized amines. rsc.org | Design of suitable carboxylic acid precursors and optimization of photochemical conditions. |

| Electrophilic Amination | Organometallic derivatives of 4-methylpentan-2-ol | Bench-stable N-H oxaziridine (B8769555) reagents | Single-step, transition-metal-free, ambient temperature. organic-chemistry.org | Development of the organometallic precursor and study of reaction chemoselectivity. |

Exploration of Bio-Inspired Transformations

Nature's enzymatic machinery offers a blueprint for highly selective and efficient chemical transformations under mild conditions. Future research should explore bio-inspired and biocatalytic routes for the synthesis and functionalization of this compound.

One avenue of exploration is the use of engineered enzymes. Amino acid dehydrogenases (AADHs) are particularly noteworthy for their ability to asymmetrically reduce imines derived from α-keto acids. acs.org A hypothetical bio-catalytic route could involve an engineered AADH to catalyze the reductive amination of a suitable α-keto acid precursor to produce an enantiomerically pure form of the target amine. Computational-guided engineering of enzymes like phenylalanine dehydrogenase from Quasibacillus thermotolerans (QtPheDH) has already proven successful in expanding substrate scope to include sterically hindered molecules, a strategy that could be adapted for this purpose. acs.org

Inspiration can also be drawn from metalloenzymes like copper amine oxidases (CuAOs), which selectively oxidize primary amines. chemrxiv.orgchemrxiv.org While these enzymes typically convert amines to aldehydes, synthetic platforms inspired by this process can be designed to intercept reactive ketimine intermediates with nucleophiles, enabling the construction of new, more complex amines. chemrxiv.orgchemrxiv.org This bio-inspired C-H functionalization could be a powerful tool for creating novel derivatives of this compound at the α-position. Similarly, biomimetic methods for converting amines to carbonyl compounds could be reversely engineered or adapted for synthesis. acs.org

Integration into Advanced Functional Materials

The primary amine group in this compound serves as an excellent anchor for grafting onto the surface of various materials, thereby creating advanced functional composites. The specific structure of the molecule, with its ether linkage and alkyl chain, could impart unique properties to these materials, such as altered hydrophobicity, porosity, and interaction with specific analytes.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and machine learning are revolutionizing materials and molecule discovery. These in-silico tools can be leveraged to predict the properties of this compound and to rationally design novel derivatives with enhanced functionalities, thereby accelerating the research and development cycle.

Density Functional Theory (DFT) can be employed to model the properties of the molecule, such as its interaction and binding energies with other molecules like CO₂. arxiv.orgdigitellinc.com This can help in screening its potential as a functional group in sorbent materials before undertaking extensive experimental work.

Furthermore, generative modeling approaches, such as the Scoring-Assisted Generative Exploration (SAGE-Amine) model, can design entirely new amine structures tailored for specific applications like CO₂ capture. arxiv.org Such models, trained on large datasets of known amines, can perform multi-property optimization to, for example, achieve high basicity while maintaining low viscosity. arxiv.org By inputting the structural features of this compound, these models could generate a library of novel derivatives with predicted superior performance. Machine learning models can also be used to rapidly screen large virtual libraries of potential derivatives for synthesizability and desired properties, significantly narrowing down the candidates for experimental validation. researchgate.net

Table 2: Computationally Proposed Derivatives for Targeted Applications

| Derivative Name | Structural Modification | Predicted Property Enhancement | Target Application |

| N-(2-hydroxyethyl)-2-ethoxy-4-methylpentan-1-amine | Addition of a hydroxyl group | Increased hydrophilicity, potential for further polymerization | Water treatment, functional polymers |

| 1-(2-Ethoxy-4-methylpentyl)piperazine | Reaction with piperazine | Enhanced CO₂ binding capacity (multiple amine sites) | CO₂ Capture |

| 2-Ethoxy-4-methyl-N-(pyridin-4-ylmethyl)pentan-1-amine | Addition of a pyridine (B92270) ring | Altered electronic properties, metal coordination site | Catalysis, functional materials |

| 2-Ethoxy-4-methyl-1-(1H-imidazol-1-yl)pentane | Formation of an imidazole (B134444) derivative | Potential for creating ionic liquids or catalysts | Green solvents, catalysis |

Q & A

Basic: What are the optimal synthetic routes for 2-Ethoxy-4-methylpentan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, a primary amine (e.g., 4-methylpentan-1-amine) can react with 2-ethoxyalkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Evidence from analogous compounds (e.g., 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine) shows that alkylation efficiency improves with anhydrous conditions and inert atmospheres to prevent side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is critical for isolating the amine in >90% purity.

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Ethoxy (-OCH₂CH₃) protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm). The methyl group on the pentane backbone (C4) resonates as a singlet (δ 1.0–1.2 ppm), while the amine protons (NH₂) may appear broad (δ 1.5–2.5 ppm) unless deuterated solvents are used.

- ¹³C NMR : The ethoxy carbon (OCH₂CH₃) appears at δ 65–70 ppm, with the adjacent methylene at δ 45–50 ppm.

- IR : N-H stretches (3300–3500 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) are key identifiers.

Cross-referencing with databases like PubChem ensures alignment with expected spectral patterns .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor activation) for this compound?

Methodological Answer:

Contradictory data may arise from assay-specific variables (e.g., pH, cofactors) or stereochemical impurities. A systematic approach includes:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out off-target effects.

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers, as seen in studies on 4-(4-Methoxyphenyl)butan-2-amine .

- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and enzymatic colorimetric assays (functional inhibition) to distinguish direct inhibition from allosteric modulation .

Advanced: What experimental strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility, as demonstrated in analogs of 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine .

- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots.

- In Vivo Studies : Use murine models to assess bioavailability and half-life, referencing protocols for 4-(4-Methoxyphenyl)butan-2-amine anxiolytic testing .

Advanced: How do stereochemical variations in this compound impact its biological activity?

Methodological Answer:

Stereochemistry significantly affects receptor binding. For example:

- (R)-Enantiomers : May exhibit higher affinity for G-protein-coupled receptors (GPCRs) due to spatial complementarity, as observed in (R)-1-(4-Methoxyphenyl)propan-2-amine studies .

- (S)-Enantiomers : Often show reduced activity or antagonistic effects.

Resolution via chiral chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) followed by circular dichroism (CD) spectroscopy validates enantiomeric purity .

Advanced: What statistical methods are recommended for analyzing dose-dependent toxicity data in preclinical studies?

Methodological Answer:

- Probit Analysis : Models lethal dose (LD₅₀) values for acute toxicity.

- ANOVA with Tukey’s HSD : Identifies significant differences between treatment groups in subchronic studies.

- Kaplan-Meier Survival Curves : Assess long-term effects, as applied in 4-(4-Methoxyphenyl)butan-2-amine toxicity assays .

Data should adhere to OECD guidelines (e.g., Test No. 423) for reproducibility .

Basic: What analytical techniques quantify this compound purity, and how are they validated?

Methodological Answer:

- GC-MS : Quantifies volatile impurities using split/splitless injection and electron ionization (EI).

- HPLC-UV : Detects non-volatile contaminants with a C18 column and 254 nm detection.

Method validation follows ICH Q2(R1) criteria: linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spike recovery 98–102%) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or cyclopropoxy to modulate potency, as seen in fluorophenyl-amine analogs .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses against target receptors (e.g., serotonin transporters).

- Free-Wilson Analysis : Statistically correlates substituent effects with activity, validated by multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.